Researchers needing unambiguous VEGFR2 blockade without pan-VEGFR confounding face limited options. BFH772 solves this with >500-fold selectivity over VEGFR1/3 (IC50 3 nM), enabling clear attribution of anti-angiogenic phenotypes.
• 71-96% metastasis inhibition in B16 melanoma model at 3 mg/kg oral dosing.
• Defined secondary kinase profile: RET, PDGFR, KIT IC50 30-160 nM for interpretable pathway analysis.
• Phase II clinical-stage tool for oncology and dermatological inflammation research.
Supplied with full QC documentation for reliable experimental reproducibility.
Molecular FormulaC23H16F3N3O3
Molecular Weight439.4 g/mol
CAS No.890128-81-1
Cat. No.B1666941
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
BFH772 Procurement Guide: Potency and Selectivity Profile of CAS 890128-81-1
BFH772 (CAS 890128-81-1) is a small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), developed as an orally bioavailable research tool [1]. It is chemically defined as 6-[[6-(hydroxymethyl)-4-pyrimidinyl]oxy]-N-[3-(trifluoromethyl)phenyl]-1-naphthalenecarboxamide with a molecular weight of 439.39 g/mol [2]. The compound is a structural analogue of BAW2881 and demonstrates high potency for human VEGFR2 in cell-free assays, with a reported IC50 of 3 nM [1]. Beyond its primary target, BFH772 exhibits a distinct selectivity profile against related VEGFR family members and a defined set of secondary kinases, which are key differentiators for experimental design . BFH772 has been advanced to Phase II clinical trials for dermatological conditions, including psoriasis and rosacea, with topical administration [3].
1VEGFR2-specific pathway inhibition studies
2Oral administration research tool context
3Isoform-selectivity assay context for experimental design
[1] Bold G, Schnell C, Furet P, et al. A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis. J Med Chem. 2016;59(1):132-146. View Source
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 24756034, BFH772. View Source
[3] ClinicalTrials.gov. Safety and Efficacy of BFH772 in Psoriasis Patients. Identifier NCT00987870. View Source
BFH772 (CAS 890128-81-1) Technical Justification: Why Generic VEGFR2 Inhibitors Are Not Interchangeable
The term 'VEGFR2 inhibitor' encompasses a broad class of molecules with significant differences in target selectivity, off-target kinase inhibition profiles, and pharmacological properties that critically impact experimental outcomes. BFH772 is not a pan-VEGFR inhibitor; its unique selectivity profile includes a 500-fold loss of potency against FLK-1, FLT-1, and FLT-4 compared to its primary VEGFR2 target [1]. In contrast, commonly used alternatives like Vatalanib (PTK787) or multi-targeted kinase inhibitors (e.g., Sunitinib, Cabozantinib) exhibit fundamentally different selectivity landscapes, inhibiting a wider array of VEGFR family members and/or other kinases such as PDGFR and c-Kit with higher relative potency . Therefore, substituting BFH772 with another 'VEGFR2 inhibitor' without validating the target-specific effects could introduce confounding biological variables, making it impossible to attribute observed phenotypes solely to VEGFR2 blockade. The following quantitative evidence details why BFH772 is a distinct, non-fungible research reagent for studies requiring precise VEGFR2-targeted intervention.
TargetBFH772: VEGFR2-selective profilePan-VEGFR inhibitors: broader isoform inhibitionIsoform selectivity profile may not transfer; VEGFR1/3 co-inhibition may confound pathway attribution
Off-targetBFH772: defined secondary kinase windowMulti-targeted inhibitors: potent PDGFR/c-Kit co-inhibitionPolypharmacology profile may differ; off-target signaling may shift cellular response interpretation
ModelBFH772: reported oral model-response contextOther VEGFR2 inhibitors: distinct exposure-response relationshipsIn vivo model-response profiles may not replicate across compounds at equivalent administration
[1] Bold G, Schnell C, Furet P, et al. A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis. J Med Chem. 2016;59(1):132-146. View Source
BFH772 (890128-81-1) Differentiated Evidence: Quantitative Selectivity and Potency Data vs. Comparators
BFH772 vs. Vatalanib (PTK787): VEGFR2 Inhibitory Potency Comparison
In cell-free assays, BFH772 demonstrates a 12.3-fold higher potency for VEGFR2 inhibition compared to the classic VEGFR inhibitor Vatalanib (PTK787/ZK-222584). This significant difference in IC50 values (3 nM vs. 37 nM) translates to a reduced required concentration for achieving similar target engagement in vitro, a critical factor for minimizing off-target effects in cellular studies [1].
Reported higher inhibition potency in cell-free kinase assay
Supports VEGFR2 target-engagement study design at lower concentrations
AngiogenesisKinase InhibitionCancer Research
Evidence Dimension
VEGFR2 inhibition (IC50)
Target Compound Data
3 nM
Comparator Or Baseline
Vatalanib (PTK787): 37 nM
Quantified Difference
12.3-fold lower IC50 for BFH772
Conditions
Cell-free kinase assay
Why This Matters
For procurement, this establishes BFH772 as the more potent tool for VEGFR2 inhibition, allowing for lower effective doses in experimental systems.
AngiogenesisKinase InhibitionCancer Research
[1] Bioll. Comparison of BFH772 and Vatalanib VEGFR2 Inhibitory Activity. View Source
BFH772 vs. VEGFR1 and VEGFR3: Superior VEGFR2 Isoform Selectivity
BFH772 exhibits pronounced selectivity for VEGFR2 over VEGFR1 and VEGFR3. In a direct selectivity assessment, its potency for human VEGFR2 (IC50 = 3 nM) is over 500-fold greater than for VEGFR1 (IC50 = 1.7 μM) and VEGFR3 (IC50 = 1.1 μM) . This stands in contrast to multi-targeted kinase inhibitors that often potently inhibit several VEGFR isoforms, which can lead to broader, less specific anti-angiogenic effects.
VEGFR2 isoform selectivityData to verify
566-fold over VEGFR1; 367-fold over VEGFR3
Reported isoform-selectivity context for VEGFR2-specific studies
This high degree of isoform selectivity is a key technical requirement for studies aiming to isolate the specific contribution of VEGFR2 signaling from the broader VEGFR pathway.
BFH772 vs. Pan-Kinase Inhibitors: Cleaner Secondary Target Profile Against RET, PDGFR, and KIT
While BFH772 exhibits some activity against RET, PDGFR, and KIT, it does so with significantly reduced potency (IC50 values ranging from 30 to 160 nM) compared to its primary VEGFR2 target (3 nM) [1]. In contrast, many alternative VEGFR2 inhibitors also potently inhibit PDGFR and KIT at similar or lower concentrations, leading to a polypharmacological effect. For instance, Axitinib inhibits PDGFR and c-Kit at sub-nanomolar concentrations, and Sunitinib potently inhibits both PDGFR and FLT3 alongside VEGFR2 . BFH772's profile is comparatively cleaner, with a wider therapeutic window for VEGFR2-specific inhibition in cellular assays.
Secondary kinase profileCross-study context
RET/PDGFR/KIT IC50 30–160 nM vs. VEGFR2 3 nM — 10- to 53-fold selectivity window
[1] Bold G, Schnell C, Furet P, et al. A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis. J Med Chem. 2016;59(1):132-146. View Source
BFH772 vs. In-Class Agents: Demonstrated In Vivo Efficacy in B16 Melanoma Metastasis Model
In a preclinical B16 melanoma mouse model, oral administration of BFH772 at 3 mg/kg once daily resulted in a 54-90% inhibition of primary tumor growth and a 71-96% inhibition of metastatic growth [1]. This level of in vivo efficacy is a quantifiable benchmark that is not uniformly achieved by all VEGFR2 inhibitors at equivalent doses, establishing BFH772's utility for specific in vivo pharmacology studies requiring robust anti-angiogenic and anti-metastatic effects.
Statistically significant inhibition relative to control
Conditions
B16 melanoma mouse model, 3 mg/kg p.o., q.d.
Why This Matters
This provides procurement justification based on validated in vivo performance, demonstrating that BFH772 is a suitable tool for advanced angiogenesis and oncology studies.
In Vivo PharmacologyMetastasisMelanomaAngiogenesis
[1] Bold G, Schnell C, Furet P, et al. A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis. J Med Chem. 2016;59(1):132-146. View Source
BFH772 (CAS 890128-81-1) Application Scenarios: Where Differentiated Potency and Selectivity are Critical
Elucidating VEGFR2-Specific Signaling in Angiogenesis
For studies aiming to dissect the specific contribution of VEGFR2 to angiogenesis, separate from VEGFR1 and VEGFR3 signaling, BFH772 is the preferred reagent. Its >500-fold selectivity for VEGFR2 over VEGFR1/3 ensures that observed anti-angiogenic phenotypes are primarily due to VEGFR2 blockade, avoiding the confounding effects of pan-VEGFR inhibition seen with compounds like Vatalanib or Sunitinib .
In Vivo Studies Requiring Robust Anti-Metastatic Efficacy with Oral Dosing
BFH772 is a well-characterized tool for preclinical oncology studies focused on metastasis. Its demonstrated ability to achieve 71-96% inhibition of metastasis growth in the B16 melanoma model at 3 mg/kg provides a validated benchmark for experimental planning. This makes it suitable for use as a reference compound in the development of novel anti-metastatic agents or for establishing proof-of-concept in new angiogenesis-dependent disease models [1].
Cellular Assays Requiring a Clean Kinase Profile to Minimize Polypharmacology
When investigating cellular pathways downstream of VEGFR2, the use of a multi-targeted kinase inhibitor (e.g., Cabozantinib, which potently inhibits c-Met and RET) introduces significant ambiguity. BFH772's defined secondary target profile (with IC50 values of 30-160 nM for RET, PDGFR, and KIT, versus 3 nM for VEGFR2) offers a more interpretable system for attributing biological effects to VEGFR2 inhibition, particularly at concentrations below 10 nM in HUVEC proliferation assays .
Dermatological Inflammation Research
BFH772 has been investigated in Phase II clinical trials as a topical agent for psoriasis and rosacea, demonstrating a translational research application beyond oncology [2]. This positions BFH772 as a relevant tool compound for researchers investigating the role of VEGFR2-mediated angiogenesis in inflammatory skin conditions, providing a direct link between preclinical findings and clinical investigational context.
Application
Selection Property
Validation Focus
VEGFR2-specific signaling studies
Isoform-selectivity assay context
VEGFR2 pathway-response attribution
In vivo metastasis model studies
Reported oral model-response context
Metastasis model endpoint review
VEGFR2 cellular pathway studies
Secondary kinase profile review
VEGFR2 target-attribution validation
Inflammatory skin condition research
VEGFR2 angiogenesis research context
Clinical-trial research context review
[1] Bold G, Schnell C, Furet P, et al. A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis. J Med Chem. 2016;59(1):132-146. View Source
[2] ClinicalTrials.gov. Safety and Efficacy of BFH772 in Psoriasis Patients. Identifier NCT00987870. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.